molecular formula C26H24N2O3 B14639577 N-Acetyl-2-(diphenylmethyl)tryptophan CAS No. 53924-42-8

N-Acetyl-2-(diphenylmethyl)tryptophan

Cat. No.: B14639577
CAS No.: 53924-42-8
M. Wt: 412.5 g/mol
InChI Key: IGNNDGRYXMRYNE-QHCPKHFHSA-N
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Description

N-Acetyl-2-(diphenylmethyl)tryptophan is a derivative of tryptophan, an essential amino acid. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule and a diphenylmethyl group attached to the second carbon of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-(diphenylmethyl)tryptophan typically involves the acetylation of tryptophan followed by the introduction of the diphenylmethyl group. The process can be summarized as follows:

    Acetylation of Tryptophan: Tryptophan is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyltryptophan.

    Introduction of Diphenylmethyl Group: The N-acetyltryptophan is then reacted with diphenylmethyl chloride in the presence of a base such as sodium hydride to introduce the diphenylmethyl group at the second carbon of the indole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2-(diphenylmethyl)tryptophan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetyl and diphenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.

Scientific Research Applications

N-Acetyl-2-(diphenylmethyl)tryptophan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-2-(diphenylmethyl)tryptophan involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-2-(diphenylmethyl)tryptophan is unique due to the presence of the diphenylmethyl group, which enhances its stability and potential biological activity compared to other acetylated tryptophan derivatives.

Properties

CAS No.

53924-42-8

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

(2S)-2-acetamido-3-(2-benzhydryl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C26H24N2O3/c1-17(29)27-23(26(30)31)16-21-20-14-8-9-15-22(20)28-25(21)24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,23-24,28H,16H2,1H3,(H,27,29)(H,30,31)/t23-/m0/s1

InChI Key

IGNNDGRYXMRYNE-QHCPKHFHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=C(NC2=CC=CC=C21)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=C(NC2=CC=CC=C21)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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